molecular formula C11H15NOS2 B2908938 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705518-35-9

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2908938
CAS RN: 1705518-35-9
M. Wt: 241.37
InChI Key: JEXITJIYJDLKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene is a five-membered heterocyclic compound with the formula C4H4S. It is a colorless liquid with a benzene-like odor. It is a precursor to many pharmaceuticals and is used in organometallic chemistry .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of thiophene, a component of your compound, consists of a five-membered ring containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene undergoes reactions similar to those of benzene. It can undergo electrophilic aromatic substitution, and it can also act as a nucleophile via its sulfur atom, forming sulfonium salts .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid at room temperature with a molecular weight of 84.14 g/mol. It has a boiling point of 84 °C and a melting point of -38 °C .

Safety And Hazards

Thiophene is flammable and harmful if swallowed. It causes skin irritation and serious eye irritation. It may be harmful if inhaled and may cause respiratory irritation .

Future Directions

Thiophene and its derivatives have been the subject of much research due to their wide range of applications in the pharmaceutical industry and materials science . Future research may focus on developing new synthetic methods and exploring new applications for these compounds.

properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS2/c1-9(13)12-5-4-11(15-8-6-12)10-3-2-7-14-10/h2-3,7,11H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXITJIYJDLKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

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